[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476583
InChI: InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl
Molecular Formula: C11H19ClN2O3
Molecular Weight: 262.73 g/mol

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476583

Molecular Formula: C11H19ClN2O3

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C11H19ClN2O3
Molecular Weight 262.73 g/mol
IUPAC Name tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)/t8-/m0/s1
Standard InChI Key OLUPNSTXKYHOFQ-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CCl
SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl

Introduction

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound belonging to the carbamate ester category. It features a pyrrolidine ring, a chloroacetyl group, and a carbamic acid derivative, which are crucial for its potential applications in medicinal chemistry. The compound's synthesis involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Synthesis and Reaction Conditions

The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves several steps, each requiring careful control of reaction conditions:

Reaction ParameterDescription
TemperatureRoom temperature or slightly elevated temperatures
Solvent ChoiceCommonly dichloromethane or similar organic solvents
Reaction TimeSeveral hours, depending on the specific reaction conditions

These conditions are crucial for optimizing the yield and purity of the final product.

Chemical Reactions and Mechanisms

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can participate in various chemical reactions, including hydrolysis, which involves the cleavage of the carbamate group. The compound's mechanism of action likely involves interactions with biological targets such as enzymes or receptors, facilitated by its chloroacetyl and carbamate groups.

Biological Activity

Compounds with similar structures have shown significant biological activities, including:

  • Cognitive Enhancement: Potential for enhancing cognitive functions.

  • Neuroprotection: May offer protective effects against neurodegenerative diseases.

  • Antimicrobial Activity: Some carbamate derivatives exhibit antimicrobial properties.

Spectroscopic Analysis and Structural Elucidation

The molecular structure of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy. Additionally, X-ray crystallography can provide detailed three-dimensional structural information if suitable crystals are obtained.

Applications and Future Research Directions

This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Further research is needed to fully elucidate its biological effects, safety profile, and efficacy in these applications.

Data Table: Comparison of Related Carbamate Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl esterC12H21ClN2O3276.76 g/molPotential neuroprotective and cognitive enhancement effects
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester--Inhibitory effects on enzymes, potential use in pharmaceuticals
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester--Antimicrobial and anticancer properties

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